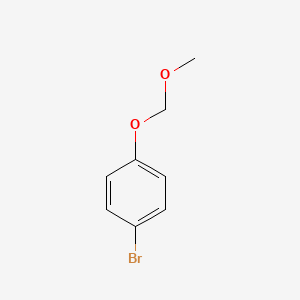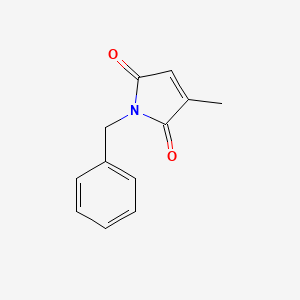![molecular formula C14H21BrO2Si B1279490 Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- CAS No. 157610-58-7](/img/structure/B1279490.png)
Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-, commonly known as 1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone, is an organic compound that has been used in a variety of scientific research applications. It has a wide range of properties and is a useful tool for organic synthesis and biochemical studies.
Aplicaciones Científicas De Investigación
1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various compounds, including aldehydes, ketones, esters, amides, and nitriles. It has also been used as a reagent in organic synthesis to produce a variety of compounds. Additionally, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone acts as a nucleophile in organic synthesis. It reacts with electrophiles such as alkyl halides, aryl halides, and acyl halides to form new carbon-carbon bonds. This reaction is known as a nucleophilic substitution reaction.
Biochemical and Physiological Effects
1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone has been used in a variety of biochemical and physiological studies. It has been used to study the metabolism of drugs, the effects of drugs on the body, and the mechanisms of action of drugs. It has also been used to study the effects of hormones and other biochemical compounds on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone has several advantages for laboratory experiments. It is a relatively stable compound and has a low toxicity level. Additionally, it is a relatively inexpensive compound and is readily available from chemical suppliers. However, it is a relatively reactive compound and can react with other compounds in the presence of oxygen or moisture.
Direcciones Futuras
1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone has a wide range of potential future applications. It can be used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It can also be used in the synthesis of new drugs and in the study of biochemical and physiological processes. Additionally, it can be used to study the metabolism of drugs, the effects of drugs on the body, and the mechanisms of action of drugs.
Métodos De Síntesis
The synthesis of 1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone involves a three-step reaction process. The first step involves the reaction of ethyl acetate with bromoacetophenone in the presence of a base such as sodium hydroxide. This reaction produces 1,2-dibromo-2,2-dimethyl-1-phenyl-ethanone. The second step involves the reaction of 1,2-dibromo-2,2-dimethyl-1-phenyl-ethanone with a base such as sodium hydroxide, which produces 1,2-bromo-2,2-dimethyl-1-phenyl-ethanone. The third step involves the reaction of 1,2-bromo-2,2-dimethyl-1-phenyl-ethanone with a silylating agent such as trimethylsilyl chloride to produce 1,2-Bromo-2,2-dimethyl-1-phenyl-ethanone.
Propiedades
IUPAC Name |
2-bromo-1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO2Si/c1-14(2,3)18(4,5)17-12-8-6-11(7-9-12)13(16)10-15/h6-9H,10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQPTJRQSPGZSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459622 |
Source


|
| Record name | Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- | |
CAS RN |
157610-58-7 |
Source


|
| Record name | Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Sulfamoylphenyl)formamido]acetic acid](/img/structure/B1279413.png)










